molecular formula C21H37NO2P2 B8235458 (2R)-3-tert-butyl-2-ditert-butylphosphoryl-N,N-dimethyl-2H-1,3-benzoxaphosphol-4-amine

(2R)-3-tert-butyl-2-ditert-butylphosphoryl-N,N-dimethyl-2H-1,3-benzoxaphosphol-4-amine

Cat. No.: B8235458
M. Wt: 397.5 g/mol
InChI Key: TUYVJJFLJWCOEY-YDONVPIESA-N
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Description

(2R)-3-tert-butyl-2-ditert-butylphosphoryl-N,N-dimethyl-2H-1,3-benzoxaphosphol-4-amine is a useful research compound. Its molecular formula is C21H37NO2P2 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2R)-3-tert-butyl-2-ditert-butylphosphoryl-N,N-dimethyl-2H-1,3-benzoxaphosphol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37NO2P2/c1-19(2,3)25-17-15(22(10)11)13-12-14-16(17)24-18(25)26(23,20(4,5)6)21(7,8)9/h12-14,18H,1-11H3/t18-,25?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYVJJFLJWCOEY-YDONVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1C(OC2=CC=CC(=C21)N(C)C)P(=O)(C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)P1[C@@H](OC2=CC=CC(=C21)N(C)C)P(=O)(C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37NO2P2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2R)-3-tert-butyl-2-ditert-butylphosphoryl-N,N-dimethyl-2H-1,3-benzoxaphosphol-4-amine is a phosphorous-containing organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H37N2O2PC_{21}H_{37}N_{2}O_{2}P. The structure features a phosphonate group, which is known to enhance biological activity through various mechanisms.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example, derivatives of 2,4-Di-tert-butylphenol have shown high antioxidant activity in various assays, including ABTS and FRAP assays . This suggests that this compound may also exhibit similar antioxidant effects.

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer's. Compounds structurally related to this compound have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, studies have shown that certain phosphonate derivatives exhibit IC50 values in the low micromolar range against these enzymes .

CompoundIC50 (AChE)IC50 (BChE)
Compound A1.90 µM0.084 µM
Compound B0.253 nM45 µM

Neuroprotective Effects

The neuroprotective potential of this compound is underscored by its ability to reduce oxidative stress-induced neuronal damage. Studies indicate that compounds with similar phosphonate structures can protect human neuronal cells from reactive oxygen species (ROS) formation .

The mechanisms underlying the biological activities of this compound include:

  • Antioxidant Mechanism : The presence of tert-butyl groups may enhance the stability of radical intermediates, contributing to increased antioxidant capacity.
  • Enzyme Inhibition : The compound may bind to the active sites of cholinesterases, blocking substrate access and preventing neurotransmitter breakdown.
  • Neuroprotection : By mitigating oxidative stress and modulating cholinergic signaling, this compound may offer protective benefits against neurodegeneration.

Case Studies

Several studies have explored the biological activity of phosphonate compounds:

  • Study on Antioxidant Properties : A study demonstrated that a related compound showed significant inhibition of lipid peroxidation in mouse brain homogenates, indicating potential neuroprotective effects against oxidative stress .
  • Cholinesterase Inhibition Study : Another investigation highlighted the mixed-type reversible inhibition of AChE and BChE by a structurally analogous compound, suggesting that modifications in the phosphonate group can influence enzyme affinity and selectivity .

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